molecular formula C13H5ClN4 B3050124 3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile CAS No. 23773-23-1

3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile

Cat. No. B3050124
CAS RN: 23773-23-1
M. Wt: 252.66 g/mol
InChI Key: RORFVGLPTNZPCI-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile, commonly known as CTCN, is a chemical compound that has been widely studied for its potential applications in various fields. CTCN is a cyclopropane-based compound that contains four carbonitrile groups attached to the cyclopropane ring. It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

CTCN has been studied for its potential applications in various fields such as organic chemistry, materials science, and medicinal chemistry. In organic chemistry, CTCN has been used as a building block for the synthesis of other cyclopropane-based compounds. In materials science, CTCN has been explored for its potential as a precursor for the synthesis of carbon nanotubes and other carbon-based materials. In medicinal chemistry, CTCN has been investigated for its potential as a drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of CTCN is not fully understood, but it is believed to act as an inhibitor of certain enzymes. Specifically, CTCN has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, CTCN can increase the levels of acetylcholine in the brain, which may have therapeutic effects in certain diseases.
Biochemical and Physiological Effects:
CTCN has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, CTCN has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using CTCN in lab experiments is its relatively simple synthesis method. Additionally, CTCN is a stable compound that can be easily stored and transported. However, one limitation of using CTCN is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the study of CTCN. One area of research could be the development of new synthetic methods for the production of CTCN and related compounds. Another area of research could be the exploration of CTCN's potential as a drug candidate for the treatment of neurodegenerative diseases. Additionally, CTCN's potential as a precursor for the synthesis of carbon-based materials could be further investigated.

properties

IUPAC Name

3-(2-chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5ClN4/c14-10-4-2-1-3-9(10)11-12(5-15,6-16)13(11,7-17)8-18/h1-4,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORFVGLPTNZPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(C2(C#N)C#N)(C#N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294874
Record name 3-(2-chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile

CAS RN

23773-23-1
Record name NSC98474
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
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